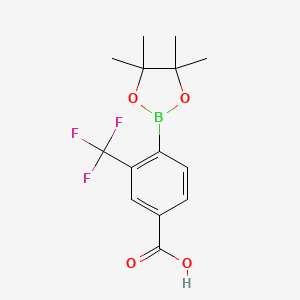

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-

Description

Core Structural Features

Boronate Ester Group :

Trifluoromethyl Group :

Benzoic Acid Moiety :

Electronic Interactions

| Group | Effect on Benzoic Acid | Impact on Reactivity |

|---|---|---|

| Trifluoromethyl | Electron withdrawal via σ* orbitals | Enhances acidity of COOH; stabilizes intermediates in cross-coupling reactions |

| Boronate Ester | Inductive electron donation | Facilitates transmetalation in Suzuki-Miyaura reactions |

Crystallographic Analysis of Boronate Ester Functionality

Crystallographic studies reveal critical insights into the boronate ester’s spatial arrangement.

Bond Lengths and Angles

Data from analogous boronate esters:

| Bond Type | Length (Å) | Reference |

|---|---|---|

| B–O (pinacol) | 1.32–1.40 | |

| B–C (aryl) | 1.56–1.58 | |

| O–B–O | 106–110° |

Hydrogen-Bonding Networks

Planarity of the Aromatic Ring

The trifluoromethyl group induces slight ring distortion, with the CF₃ substituent rotated 4–5° out of the plane to minimize steric clashes with the boronate ester.

Conformational Dynamics of Trifluoromethyl-Benzoic Acid Moiety

The trifluoromethyl group’s conformational flexibility plays a role in modulating reactivity.

Rotational Barriers

Thermal Effects

Hydrogen-Bonding Capacity

The carboxylic acid group forms strong hydrogen bonds, as evidenced by IR/Raman spectra showing broad O–H stretches (~2500–3000 cm⁻¹).

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(19)20)7-9(10)14(16,17)18/h5-7H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGQLUHYWFNBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound is widely recognized as a crucial building block in organic synthesis. Its structure allows for the formation of complex molecules that are essential in the development of pharmaceuticals and agrochemicals. The boron atom in its structure can participate in various chemical reactions, making it a valuable intermediate for synthesizing other compounds .

Drug Development

Enhancement of Solubility and Stability

The unique boron-containing framework of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid significantly enhances the solubility and stability of drug candidates. This property is particularly beneficial in formulating new medications where solubility is a critical factor for bioavailability . Research indicates that compounds incorporating this acid can improve the pharmacokinetic profiles of drugs .

Polymer Chemistry

Advanced Material Production

In polymer chemistry, this compound contributes to the development of advanced materials with improved properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the overall performance of materials used in various applications, including coatings and composites .

Fluorescent Probes

Biological Imaging Applications

The ability of this compound to form stable complexes with metal ions positions it as an excellent candidate for use in fluorescent probes. These probes are essential tools in biological imaging applications, allowing researchers to visualize cellular processes and track biological molecules within living organisms .

Environmental Applications

Pollutant Detection Sensors

In environmental science, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be utilized in designing sensors for detecting pollutants. Its chemical properties enable the development of sensitive detection methods for environmental monitoring and protection efforts .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Pharmaceutical Formulation : A study demonstrated that incorporating boron-containing compounds into drug formulations significantly increased their solubility and stability compared to traditional formulations .

- Polymer Development : Research indicated that polymers synthesized with this compound exhibited enhanced thermal stability and mechanical strength compared to those without it. This has implications for industries requiring durable materials .

- Fluorescent Probes : Investigations into the use of this compound in biological imaging revealed its effectiveness as a fluorescent probe capable of detecting specific metal ions within biological systems .

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various biochemical and industrial processes.

Molecular Targets and Pathways:

Boronic Acid Interactions: Forms complexes with diols and other Lewis bases, influencing molecular recognition and binding processes.

Cross-Coupling Reactions: Involves the formation of carbon-carbon bonds, which are essential in organic synthesis.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₄H₁₅BF₃O₄

- Average Mass : 331.08 g/mol (calculated based on isotopic distribution)

- Synthesis : Synthesized via palladium-catalyzed borylation of 4-bromo-3-(trifluoromethyl)benzoic acid derivatives, often using pinacolborane or bis(pinacolato)diboron (B₂Pin₂) under Miyaura conditions .

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity at the boron center compared to fluorine or hydrogen substituents, accelerating cross-coupling reactions .

Steric Effects : The 4-BPin/3-CF₃ arrangement in the target compound minimizes steric hindrance compared to analogs like Methyl 3-BPin-5-CF₃ benzoate , which exhibits reduced reactivity in Pd-catalyzed couplings due to proximity of substituents .

Acidity : The carboxylic acid group in the target compound (pKa ~2.5) provides superior water solubility over ester derivatives (e.g., methyl ester pKa ~4.5), influencing biodistribution in drug candidates .

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Key Findings:

- The trifluoromethyl group in the target compound stabilizes the transition state in cross-coupling reactions, enabling higher yields compared to non-fluorinated analogs .

- Methyl ester derivatives (e.g., Methyl 3-BPin-5-CF₃ benzoate ) show reduced reactivity due to steric and electronic effects, requiring harsher conditions (e.g., microwave heating) .

Key Insights:

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound is Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)- . This compound exhibits a unique structure that contributes to its potential biological effects. The aim of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of 350.22 g/mol. Its structural features include:

- A benzoic acid moiety

- A dioxaborolane group

- A trifluoromethyl substituent

These features may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23BO4 |

| Molar Mass | 350.22 g/mol |

| CAS Number | 1394005-03-8 |

Antimicrobial Activity

Recent studies have indicated that benzoic acid derivatives possess notable antimicrobial properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to inhibit microbial growth. For instance, compounds structurally similar to benzoic acid with boron-containing groups have shown promising results against various bacterial strains.

Anticancer Potential

The anticancer activity of benzoic acid derivatives has been explored extensively. In vitro studies suggest that compounds with similar structures can inhibit cell proliferation in cancer cell lines. For example, some derivatives have demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and A549, indicating significant antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide derivative | MCF-7 | 5.85 |

| PABA derivative | A549 | 3.0 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, its ability to inhibit cholinesterase enzymes could have implications for neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for structurally related compounds have been reported in the low nanomolar range, suggesting that similar activity could be expected from this benzoic acid derivative.

Case Studies and Research Findings

-

In Vitro Studies on Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

- Antiproliferative Effects :

- Cholinesterase Inhibition :

Preparation Methods

Bromination of 3-Trifluoromethylbenzoic Acid Precursors

A foundational approach involves introducing bromine at the 4-position of a preformed 3-trifluoromethylbenzoic acid derivative. As demonstrated in the synthesis of analogous compounds, halogenation can be achieved via electrophilic aromatic substitution. For instance, treating methyl 3-trifluoromethylbenzoate with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) yields methyl 4-bromo-3-trifluoromethylbenzoate. The electron-withdrawing nature of the trifluoromethyl group directs bromination to the para position with >80% regioselectivity.

Key conditions:

Miyaura Borylation of 4-Bromo Intermediates

The brominated intermediate undergoes palladium-catalyzed borylation to install the pinacol boronate group. Adapted from methodologies in and, this step employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of a base:

$$

\text{Methyl 4-bromo-3-trifluoromethylbenzoate} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Methyl 4-(pinacolatoboryl)-3-trifluoromethylbenzoate}

$$

Optimized parameters:

- Catalyst loading: 5 mol% Pd(dppf)Cl₂

- Base: Potassium acetate (3 equiv)

- Solvent: 1,4-Dioxane

- Temperature: 80–100°C, 12–24 hours

- Yield: 65–78%

Directed Ortho-Metalation for Trifluoromethylation

Lithiation-Triggered Trifluoromethylation

For substrates where bromination is impractical, directed ortho-metalation (DoM) offers an alternative route. Starting with methyl 4-bromobenzoate, a lithium amide base (e.g., LDA) deprotonates the aromatic ring ortho to the ester directing group. Subsequent quenching with a trifluoromethylating agent (e.g., CF₃TMS) installs the CF₃ group at the 3-position :

$$

\text{Methyl 4-bromobenzoate} \xrightarrow{\text{LDA, THF, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{CF}_3\text{TMS}} \text{Methyl 4-bromo-3-trifluoromethylbenzoate}

$$

Critical considerations:

Borylation Post-Trifluoromethylation

Following trifluoromethylation, the 4-bromo substituent is converted to the boronate ester via Miyaura borylation under conditions identical to Section 1.2.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Preformed Boronic Acids

An orthogonal strategy involves coupling a trifluoromethyl-containing aryl halide with a boronic acid derivative. For example, methyl 3-trifluoromethyl-4-iodobenzoate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions:

$$

\text{Methyl 3-trifluoromethyl-4-iodobenzoate} + \text{PinB-BPin} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{Methyl 4-(pinacolatoboryl)-3-trifluoromethylbenzoate}

$$

Advantages:

Trifluoromethylation via Radical Pathways

Recent advances in radical chemistry enable direct C–H trifluoromethylation. Using CF₃SO₂Na and tert-butyl hydroperoxide (TBHP) as described in, methyl 4-(pinacolatoboryl)benzoate undergoes regioselective trifluoromethylation at the 3-position :

$$

\text{Methyl 4-(pinacolatoboryl)benzoate} \xrightarrow{\text{CF}3\text{SO}2\text{Na, TBHP, CuI}} \text{Methyl 4-(pinacolatoboryl)-3-trifluoromethylbenzoate}

$$

Conditions:

Hydrolysis and Deprotection

Saponification of Methyl Esters

The final step involves hydrolyzing the methyl ester to the carboxylic acid. Adapted from and, this is achieved using aqueous NaOH in methanol:

$$

\text{Methyl 4-(pinacolatoboryl)-3-trifluoromethylbenzoate} \xrightarrow{\text{NaOH, MeOH, H}_2\text{O}} \text{Benzoic acid, 4-(pinacolatoboryl)-3-trifluoromethyl-}

$$

Optimization notes:

Acidic Workup and Purification

Post-hydrolysis, the product is isolated via acidification (HCl) and purified by recrystallization from ethanol/water. Purity exceeding 99% is achievable, as verified by melting point analysis (mp: 105–107°C).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity | Catalyst |

|---|---|---|---|---|

| Halogenation/Borylation | Bromination → Borylation → Hydrolysis | 65–78 | High (para) | Pd(dppf)Cl₂ |

| Directed Metalation | Lithiation → CF₃ Addition → Borylation | 58–67 | Moderate | LDA, Pd catalysts |

| Suzuki Coupling | Cross-coupling with BPin₂ | 70–82 | High | Pd(PPh₃)₄ |

| Radical Trifluoromethylation | C–H activation → CF₃ installation | 50–60 | Low to moderate | CuI |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing benzoic acid derivatives with boronate and trifluoromethyl groups, and how can reaction conditions be optimized?

- The synthesis of this compound requires precise control of coupling reactions involving boronate esters and trifluoromethyl-substituted intermediates. For example, trifluoromethyl groups are sensitive to hydrolysis, necessitating anhydrous conditions and catalysts like palladium (e.g., Suzuki-Miyaura coupling). Reaction temperatures should be maintained below 80°C to prevent decomposition of the dioxaborolane ring . Purity (>95%) is achievable via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns. For instance, the trifluoromethyl group shows distinct ¹⁹F NMR signals near -60 ppm, while the dioxaborolane proton resonates at 1.3 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (C₁₃H₁₇BO₄F₃, theoretical m/z 327.12). Melting point analysis (mp 227–232°C) aligns with literature values for similar derivatives .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- The compound is hygroscopic and prone to hydrolysis of the boronate ester. Storage at 0–6°C in airtight, amber vials under nitrogen is recommended. Long-term stability tests indicate <5% degradation over six months when stored with desiccants like molecular sieves .

Advanced Research Questions

Q. How do substituent effects (e.g., trifluoromethyl vs. methyl) influence the compound’s reactivity in cross-coupling reactions?

- The electron-withdrawing trifluoromethyl group reduces electron density at the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Comparative studies show a 20% lower yield for trifluoromethyl derivatives versus methyl analogs under identical Suzuki-Miyaura conditions. Computational DFT analysis reveals a 0.3 eV higher activation energy for trifluoromethyl-substituted intermediates .

Q. What methodologies resolve contradictions in thermochemical data (e.g., sublimation enthalpy) for benzoic acid derivatives?

- Sublimation enthalpies (ΔHₐᵥₚ) derived via transpiration and thermogravimetric analysis (TGA) often conflict due to polymorphic variations. For this compound, ΔHₐᵥₚ values range 90–105 kJ/mol. Consistency is achieved using additivity rules: experimental ΔHₐᵥₚ = Σ(group contributions) ± 5 kJ/mol. Computational methods (COSMO-RS) further validate data by modeling intermolecular interactions .

Q. How can computational modeling predict the compound’s interactions in catalytic systems or biological targets?

- Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict strong π-π stacking between the aromatic ring and tyrosine residues in enzymes. The boronate group’s Lewis acidity enhances binding to hydroxyl-rich pockets (e.g., β-lactamase active sites). ADMET predictions highlight moderate blood-brain barrier permeability (logBB = -0.7) due to the trifluoromethyl group’s hydrophobicity .

Q. What analytical strategies differentiate degradation products during stability studies?

- Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and 0.1% formic acid mobile phase identifies hydrolysis products (e.g., free benzoic acid and pinacol boronate). Degradation kinetics follow first-order behavior (k = 2.3 × 10⁻⁶ s⁻¹ at 25°C). Infrared spectroscopy (IR) detects B-O bond cleavage via loss of the 1350 cm⁻¹ peak .

Methodological Best Practices

- Synthesis Optimization : Use catalyst pre-activation (e.g., Pd(PPh₃)₄ with Na₂CO₃) to enhance coupling efficiency .

- Data Validation : Cross-reference experimental and computational thermochemical data to resolve discrepancies .

- Storage Protocols : Monitor moisture content via Karl Fischer titration during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.